An In-depth Technical Guide to 4-(Trifluoromethyl)umbelliferone (CAS 575-03-1)
An In-depth Technical Guide to 4-(Trifluoromethyl)umbelliferone (CAS 575-03-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)umbelliferone, also known as 7-hydroxy-4-(trifluoromethyl)coumarin, is a synthetic derivative of umbelliferone (B1683723) (7-hydroxycoumarin), a naturally occurring coumarin. The introduction of a trifluoromethyl group at the 4-position significantly influences its electronic and, consequently, its physicochemical and biological properties. This modification enhances its utility as a fluorescent probe and modulator of various biological processes. This technical guide provides a comprehensive overview of its properties, synthesis, experimental applications, and potential involvement in key cellular signaling pathways.
Physicochemical and Spectroscopic Properties
4-(Trifluoromethyl)umbelliferone is a solid at room temperature with a melting point in the range of 178-180 °C.[1] Its fluorescence is pH-dependent, a characteristic that is central to many of its applications.[2]
| Property | Value | Reference(s) |
| CAS Number | 575-03-1 | [1][3] |
| Molecular Formula | C₁₀H₅F₃O₃ | [1][3] |
| Molecular Weight | 230.14 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 178-180 °C | [1] |
| pKa | 7.26 | [1] |
| Fluorescence Ex/Em (Methanol) | 385 nm / 502 nm | [1] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |
Synthesis
The synthesis of 4-(Trifluoromethyl)umbelliferone is typically achieved via the Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of 4-(Trifluoromethyl)umbelliferone, resorcinol (B1680541) is reacted with ethyl 4,4,4-trifluoroacetoacetate.
Experimental Protocol: Pechmann Condensation for 4-(Trifluoromethyl)umbelliferone
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol and ethyl 4,4,4-trifluoroacetoacetate in equimolar amounts.
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Catalyst Addition: Slowly add a strong acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, to the reaction mixture with constant stirring. The reaction is typically performed under solvent-free conditions or in a high-boiling solvent.
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Heating: Heat the reaction mixture to a temperature between 100-150 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash it with cold water, and then recrystallize it from a suitable solvent system, such as ethanol/water, to obtain the purified 4-(Trifluoromethyl)umbelliferone.
Biological Activities and Applications
4-(Trifluoromethyl)umbelliferone and its derivatives exhibit a range of biological activities and are valuable tools in biochemical and cellular assays.
Fluorescent Probe for Cytochrome P450 Enzymes
4-(Trifluoromethyl)umbelliferone serves as a fluorogenic substrate for various cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[5] The O-dealkylation of non-fluorescent derivatives of 4-(Trifluoromethyl)umbelliferone by CYP enzymes yields the highly fluorescent 4-(Trifluoromethyl)umbelliferone, allowing for the sensitive determination of enzyme activity.
Experimental Protocol: Cytochrome P450 Inhibition Assay
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Reagent Preparation:
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Prepare a stock solution of the test compound (potential inhibitor) in a suitable solvent (e.g., DMSO).
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Prepare a solution of a fluorogenic substrate derived from 4-(Trifluoromethyl)umbelliferone (e.g., 7-O-benzyl-4-(trifluoromethyl)umbelliferone).
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Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing recombinant human CYP enzyme and an NADPH-generating system.
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-
Assay Procedure:
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In a 96-well microplate, add the reaction buffer.
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Add serial dilutions of the test compound to the wells.
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Pre-incubate the plate at 37 °C.
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Initiate the reaction by adding the fluorogenic substrate.
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Data Acquisition:
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Measure the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for 4-(Trifluoromethyl)umbelliferone.
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-
Data Analysis:
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Calculate the rate of the enzymatic reaction in the presence of different concentrations of the test compound.
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Determine the IC₅₀ value of the test compound by plotting the reaction rate against the inhibitor concentration.
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Intracellular pH Indicator
The pH-dependent fluorescence of 4-(Trifluoromethyl)umbelliferone makes it a useful indicator for measuring intracellular pH.[6] The fluorescence intensity of the compound changes with the protonation state of its 7-hydroxyl group, allowing for the ratiometric or intensity-based measurement of pH within cells.
Experimental Protocol: Intracellular pH Measurement
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Cell Loading:
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Culture cells to the desired confluency on a suitable imaging plate or coverslip.
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Prepare a loading buffer containing the acetoxymethyl (AM) ester of 4-(Trifluoromethyl)umbelliferone. The AM ester facilitates cell permeability.
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Incubate the cells with the loading buffer to allow for de-esterification and intracellular trapping of the fluorescent probe.
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-
Calibration:
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Prepare a series of calibration buffers with known pH values.
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Treat the loaded cells with a protonophore (e.g., nigericin) in the presence of high potassium concentration to equilibrate the intracellular and extracellular pH.
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Measure the fluorescence intensity at each pH value to generate a calibration curve.
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-
Measurement:
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Wash the loaded cells to remove the extracellular probe.
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Measure the fluorescence of the experimental cells under the desired conditions.
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Data Analysis:
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Determine the intracellular pH of the experimental cells by interpolating their fluorescence intensity on the calibration curve.
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Potential Role in Signaling Pathways
While direct studies on 4-(Trifluoromethyl)umbelliferone are limited, the parent compound, umbelliferone, has been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell proliferation.[7][8] The trifluoromethyl group may enhance these activities.
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TGF-β/SMAD Pathway: Umbelliferone can inhibit the TGF-β1-Smad signaling pathway, which plays a crucial role in fibrosis. This suggests a potential therapeutic application in fibrotic diseases.
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NF-κB Pathway: Umbelliferone has been shown to downregulate the NF-κB signaling pathway, a key regulator of inflammation. This contributes to its anti-inflammatory effects.
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Nrf2 Pathway: Umbelliferone can activate the Nrf2 signaling pathway, which is a master regulator of the antioxidant response, thereby protecting cells from oxidative damage.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
